molecular formula C22H26ClN3O2 B251360 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide

Cat. No.: B251360
M. Wt: 399.9 g/mol
InChI Key: CYROGLYJJYADLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide is a synthetic compound that has shown potential as a research tool in the field of pharmacology. This compound is commonly referred to as CI-977 and is known to have an affinity for the delta-opioid receptor.

Mechanism of Action

CI-977 acts as a selective agonist at the delta-opioid receptor, which is a G protein-coupled receptor. Upon binding to the receptor, CI-977 activates downstream signaling pathways that lead to the modulation of neurotransmitter release and ion channel activity. The activation of the delta-opioid receptor by CI-977 has been shown to produce analgesic effects and reduce drug-seeking behavior in animal models.
Biochemical and Physiological Effects:
CI-977 has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Additionally, CI-977 has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

CI-977 has several advantages as a research tool. It is a selective agonist for the delta-opioid receptor, which allows for the study of the specific effects of delta-opioid receptor activation. It also has a high affinity for the receptor, which allows for lower doses to be used in experiments. However, CI-977 has some limitations as a research tool. It has poor solubility in water, which can make it difficult to administer in certain experimental paradigms. Additionally, the effects of CI-977 may be influenced by factors such as route of administration and species differences.

Future Directions

There are several future directions for the study of CI-977. One area of interest is the role of the delta-opioid receptor in pain modulation and addiction. Further research is needed to determine the potential therapeutic applications of CI-977 in these areas. Another area of interest is the development of novel compounds that target the delta-opioid receptor with greater selectivity and potency. The use of CI-977 as a starting point for the development of these compounds may be a promising avenue for future research.

Synthesis Methods

The synthesis of CI-977 involves the reaction of 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline with 3-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure CI-977.

Scientific Research Applications

CI-977 has been extensively studied for its potential use as a research tool in the field of pharmacology. It has been shown to have a high affinity for the delta-opioid receptor, which is involved in pain modulation and reward processing. CI-977 has been used in studies to investigate the role of the delta-opioid receptor in various physiological processes, such as stress response, memory formation, and drug addiction.

Properties

Molecular Formula

C22H26ClN3O2

Molecular Weight

399.9 g/mol

IUPAC Name

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C22H26ClN3O2/c1-15(2)22(28)26-11-9-25(10-12-26)20-8-7-18(14-19(20)23)24-21(27)17-6-4-5-16(3)13-17/h4-8,13-15H,9-12H2,1-3H3,(H,24,27)

InChI Key

CYROGLYJJYADLW-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl

Origin of Product

United States

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